molecular formula C10H10ClNO4 B1408994 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester CAS No. 1798295-58-5

6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester

Cat. No. B1408994
CAS RN: 1798295-58-5
M. Wt: 243.64 g/mol
InChI Key: LXHSZPLUZRQMGN-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester” is a heteroaryl derivative . It is used as an active ingredient in pharmaceutical compositions for the prevention or treatment of cancer . This compound, its stereoisomers, hydrates, or pharmaceutically acceptable salts thereof, can suppress kinases, particularly a TTK kinase, and thus can remarkably suppress the proliferation of cancer cells .


Synthesis Analysis

The synthesis of this compound involves a reaction mixture of the product from a previous step, TBDMSCI, and imidazole in DMF . The reaction mixture is stirred at room temperature for 36 hours. The solvent is then removed and the residue is partitioned between water and ethyl acetate .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of nicotinic acid-based amino acid units, including those with modifications like 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester, has been developed, showing its potential in the creation of pseudopeptides and similar compounds (Ovdiichuk et al., 2015).

Chemical Stability and Separation Techniques

  • The chemical stability of nicotinic acid and its derivatives, like this compound, has been studied, particularly in the context of their behavior on silica gel (Parys & Pyka, 2010).

Potential in Drug Synthesis

  • Although not directly about this compound, related research shows how derivatives of nicotinic acid, such as this compound, could be used in the synthesis of important drugs like biotin (vitamin H) (Zav’yalov et al., 2006).

Applications in Pharmacology

  • Studies on the structure-activity relationships of nicotinic acid derivatives, including esters, reveal insights into how these compounds, including those similar to this compound, interact with receptors and have potential pharmacological applications (van Veldhoven et al., 2011).

Exploring Chemical Properties

  • Research on the synthesis, characterization, and computational study of various pyrazole derivatives of nicotinic acid, including this compound, sheds light on their molecular structures and potential applications (Shen et al., 2012).

Mechanism of Action

The compound “6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester” acts by suppressing kinases, particularly a TTK kinase . This suppression can remarkably inhibit the proliferation of cancer cells, making it effective as a pharmaceutical composition for the prevention or treatment of cancer .

Future Directions

The compound “6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid methyl ester” shows promise in the field of cancer treatment due to its ability to suppress the proliferation of cancer cells . Future research may focus on further exploring its potential uses and improving its synthesis process.

properties

IUPAC Name

methyl 6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-14-10(13)7-3-12-9(11)2-8(7)16-6-4-15-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSZPLUZRQMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1OC2COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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